2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZKJUPWMMIXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:
Bromination: The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Furan Derivative: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the brominated benzamide with the furan derivative using a suitable base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and bromine atom can interact with the active site of the target protein, leading to inhibition or activation of its function. The exact molecular pathways involved can vary depending on the specific target and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Benzamide Derivatives
Key Observations:
Heterocyclic Side Chains: Furan-3-yl (target compound) vs. furan-2-yl () alters electronic distribution; furan-3-yl may offer better π-π stacking due to asymmetric electron density . Pyridine (compound 35) and pyrazole () side chains introduce hydrogen-bonding capabilities, enhancing target affinity .
Biological Activity :
- In silico studies on similar compounds (e.g., ) predict spasmolytic activity for benzamides with methoxy or halogen substituents, suggesting the target compound may share this profile .
- Bromo-chloro analogs () exhibit strong hydrogen-bonding interactions, correlating with experimental stability and activity .
Insights:
- High yields (e.g., 81–92% in ) are achieved via coupling reactions under mild conditions, suggesting that the target compound’s synthesis could be optimized using similar protocols .
- Steric hindrance from ortho-bromine may necessitate longer reaction times or elevated temperatures, as seen in trifluoropropan-2-yl derivatives () .
Computational and Experimental Findings
- DFT Studies : Bromo and chloro benzamides () show stabilization via electrostatic interactions, with bromine’s polarizability enhancing van der Waals forces .
- Thermochemical Accuracy : Density-functional methods () validate the electronic effects of substituents, critical for predicting reactivity and stability .
Biological Activity
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the bromine atom and furan ring, suggest a variety of interactions with biological targets, which may lead to therapeutic applications.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The furan ring can interact with various receptors, influencing their activity and modulating downstream signaling pathways.
- Cytotoxicity Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may also promote programmed cell death through caspase activation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U937 (Leukemia) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Caspase-mediated pathways |
The compound's effectiveness in inducing apoptosis was measured using flow cytometry, revealing an increase in sub-G1 cell populations, indicating cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary tests have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | >50 |
These results suggest potential applications in treating bacterial infections, although further studies are required to elucidate its full spectrum of activity.
Case Studies and Research Findings
Several case studies have documented the biological effects of compounds similar to this compound:
- Study on Apoptosis Induction : A study demonstrated that compounds with furan rings can activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
- Antimicrobial Testing : Research conducted on benzamide derivatives indicated that modifications in the molecular structure significantly affect antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents like bromine enhances binding affinity to target proteins, potentially increasing efficacy against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
